molecular formula C6H9BrN2S B1342359 2-Bromo-5-tert-butyl-1,3,4-thiadiazole CAS No. 88370-06-3

2-Bromo-5-tert-butyl-1,3,4-thiadiazole

Cat. No.: B1342359
CAS No.: 88370-06-3
M. Wt: 221.12 g/mol
InChI Key: NTCALTKEJCVOMO-UHFFFAOYSA-N
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Description

2-Bromo-5-tert-butyl-1,3,4-thiadiazole is a heterocyclic compound with the molecular formula C6H9BrN2S. It is a member of the thiadiazole family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of a bromine atom and a tert-butyl group attached to the thiadiazole ring, which imparts unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole typically involves the bromination of 5-tert-butyl-1,3,4-thiadiazole. One common method is the reaction of 5-tert-butyl-1,3,4-thiadiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-tert-butyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkylamines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 2-azido-5-tert-butyl-1,3,4-thiadiazole or 2-alkylthio-5-tert-butyl-1,3,4-thiadiazole can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Coupling Products: Complex aromatic or heteroaromatic compounds with extended conjugation.

Scientific Research Applications

2-Bromo-5-tert-butyl-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and tert-butyl group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-tert-butyl-1,3,4-thiadiazole: Similar structure but with an amino group instead of a bromine atom.

    2-Bromo-1,3,4-thiadiazole: Lacks the tert-butyl group, leading to different reactivity and properties.

    5-tert-Butyl-1,3,4-thiadiazole: Parent compound without the bromine substitution.

Uniqueness

2-Bromo-5-tert-butyl-1,3,4-thiadiazole is unique due to the combined presence of the bromine atom and tert-butyl group, which imparts distinct chemical reactivity and stability. This makes it a valuable compound for various synthetic and research applications, offering a balance of reactivity and selectivity that is not commonly found in other thiadiazole derivatives.

Properties

IUPAC Name

2-bromo-5-tert-butyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2S/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCALTKEJCVOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90606893
Record name 2-Bromo-5-tert-butyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88370-06-3
Record name 2-Bromo-5-tert-butyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-tert-butyl-1,3,4-thiadiazole
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Synthesis routes and methods I

Procedure details

48% Aqueous hydrobromic acid (67.5 ml) was added to a solution of 2-amino-5-t-butyl-1,3,4-thiadiazole (43 g) in glacial acetic acid (300 ml) the mixture was warmed to 65° C. and a solution of sodium nitrite (56 g) in water (80 ml) was added dropwise with stirring over 60 minutes at 65°-75° C. The mixture was cooled to 20° C. and was poured into water. The organic layer was extracted into ether (2×300 ml) and the extracts were combined, washed with sodium bicarbonate solution until neutral and dried over magnesium sulphate. The drying agent was filtered off and the solvent was evaporated to give a yellow oil which was distilled under reduced pressure to give 2-bromo-5-t-butyl-1,3,4-thiadiazole (47 g, 78%) as a colourless liquid, bp 134°-136° C. at 23 mm Hg.
Quantity
67.5 mL
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reactant
Reaction Step One
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43 g
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reactant
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300 mL
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solvent
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56 g
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reactant
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80 mL
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solvent
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of crude 5-tert-butyl-1,3,4-thiadiazol-2-amine (120.8 g) in glacial acetic acid (800 ml) was added aqueous hydrobromic acid (≧40%, 218 ml) at room temperature. The resulting solution was heated to 65° C., and a solution of sodium nitrite (167 g, 2.42 mol) in water (300 ml) was added dropwise such that the internal temperature was maintained at 65˜75° C. After addition was complete, the resulting yellow solution was cooled to room temperature, poured into ice and then extracted with ethyl acetate. The combined organic layer was washed with saturated aqueous sodium carbonate solution until the pH was neutral, dried over magnesium sulfate, filtered and concentrated. The resulting oil was purified via flash column chromatography (ethyl acetate/petroleum ether) to obtain 2-bromo-5-tert-butyl-1,3,4-thiadiazole.
Quantity
120.8 g
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reactant
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218 mL
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reactant
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800 mL
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solvent
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167 g
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300 mL
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